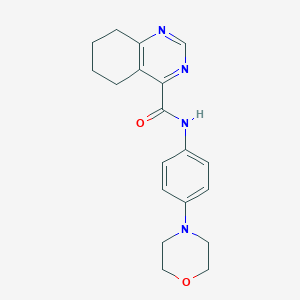

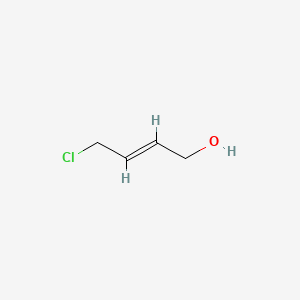

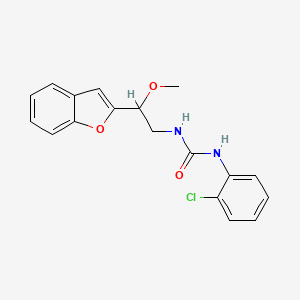

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(dimethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(dimethylamino)benzamide, also known as Bafetinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in various diseases. Bafetinib belongs to the class of tyrosine kinase inhibitors that target the BCR-ABL fusion protein, which is responsible for the development of chronic myeloid leukemia (CML).

Aplicaciones Científicas De Investigación

Electrophilic Cyclization in Organic Synthesis

Electrophilic cyclization is a pivotal reaction in organic synthesis, leading to the formation of complex molecules with potential applications in material science and drug development. The study by Valle, D., Donnelly, D., Holt, J. J., & Detty, M. (2005) demonstrates the efficiency of electrophilic cyclization reactions involving benzamide derivatives, resulting in the synthesis of xanthenes with potential applications in dye synthesis and photodynamic therapy Valle et al., 2005.

Gastrointestinal Prokinetic Activity

The modification of benzamide structures has led to the discovery of compounds with significant gastrointestinal prokinetic and antiemetic activities. This area of research, as explored by Sakaguchi, J., et al. (1992), highlights the potential of benzamide derivatives in developing new therapeutic agents for gastrointestinal disorders Sakaguchi et al., 1992.

Fluorescent Labeling Reagents for HPLC

The development of novel fluorescent labeling reagents is crucial for enhancing the sensitivity and specificity of high-performance liquid chromatography (HPLC) analyses. Research by Takadate, A., et al. (1989) on coumarin-carbonyl-oxazolones showcases the application of benzamide derivatives in creating efficient labeling reagents for the analysis of primary and secondary amines Takadate et al., 1989.

Herbicidal Applications

Investigations into the herbicidal activity of benzamide derivatives reveal their potential in agriculture. A study by Viste, K., Cirovetti, A. J., & Horrom, B. (1970) on dimethylpropynylbenzamides illustrates the application of these compounds in controlling unwanted vegetation in agricultural settings, highlighting their utility in forage legumes and certain crops Viste et al., 1970.

Synthesis of N-Methoxy-N-methylamides

The synthesis of N-methoxy-N-methylamides from carboxylic acids represents an important area of research in organic chemistry. The work by Kim, M., et al. (2003) discusses an efficient one-pot synthesis method, showcasing the relevance of benzamide derivatives in the synthesis of a wide range of organic compounds Kim et al., 2003.

Propiedades

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-21(2)14-8-6-7-13(11-14)18(22)20-12-17(23-3)15-9-4-5-10-16(15)19/h4-11,17H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELSGFCZBZPRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)

![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)

![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)